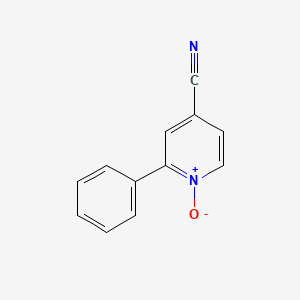![molecular formula C25H38O3Si2 B14320180 Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone CAS No. 111983-37-0](/img/structure/B14320180.png)
Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone: is an organic compound characterized by the presence of two phenyl groups, each substituted with a tert-butyl(dimethyl)silyl group, connected to a central methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone typically involves the protection of phenolic hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature to yield the silyl-protected phenol . The protected phenol is then subjected to a Friedel-Crafts acylation reaction with phosgene or a similar acylating agent to form the desired methanone compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone is used as a protecting group for phenols in organic synthesis, allowing for selective reactions at other functional groups .
Biology and Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone involves the protection of phenolic hydroxyl groups, which prevents unwanted side reactions during synthetic processes. The tert-butyl(dimethyl)silyl group provides steric hindrance, enhancing the compound’s stability and reactivity . The central methanone group acts as an electrophilic center, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Bis(3,5-ditert-butyl-4-((trimethylsilyl)oxy)phenyl)methanone: Similar structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl-protected hydroxyl group but with an aldehyde functional group instead of a methanone.
Mandelic acid di(tert-butyldimethylsilyl): Features silyl-protected hydroxyl groups on a mandelic acid backbone.
Uniqueness: Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone is unique due to its combination of tert-butyl(dimethyl)silyl groups and a central methanone, providing a balance of stability and reactivity that is advantageous in various synthetic applications .
Eigenschaften
CAS-Nummer |
111983-37-0 |
|---|---|
Molekularformel |
C25H38O3Si2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
bis[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanone |
InChI |
InChI=1S/C25H38O3Si2/c1-24(2,3)29(7,8)27-21-15-11-19(12-16-21)23(26)20-13-17-22(18-14-20)28-30(9,10)25(4,5)6/h11-18H,1-10H3 |
InChI-Schlüssel |
YNLHRGSTDIHBGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)

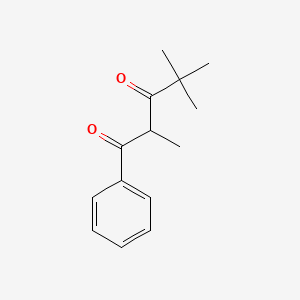
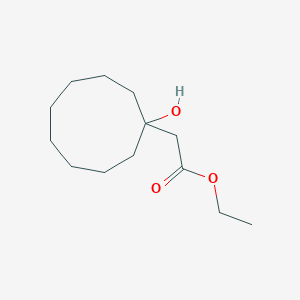
![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B14320134.png)
![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
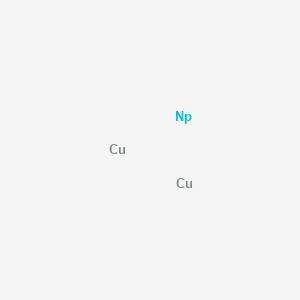
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)
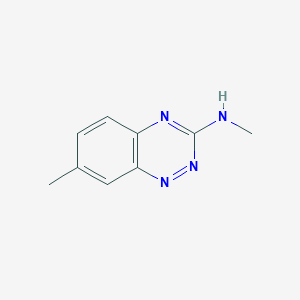

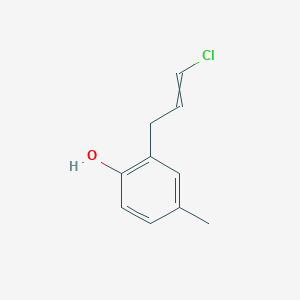
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
